molecular formula C27H21BrO B8205657 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol

Cat. No.: B8205657
M. Wt: 441.4 g/mol
InChI Key: NNKKFSRWKQTAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that have a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of bromine and phenol groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. One common method includes the bromination of 9-(2,5-dimethylphenyl)-9H-fluorene followed by a coupling reaction with phenol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The coupling reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrogenated fluorenes.

    Substitution: Formation of substituted fluorenes with various functional groups.

Scientific Research Applications

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9-dimethylfluorene
  • 4-Bromo-9H-fluorene
  • 2,7-Dibromo-9,9-dihexyl-9H-fluorene

Uniqueness

4-(2-Bromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the presence of both bromine and phenol groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-bromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrO/c1-17-7-8-18(2)25(15-17)27(19-9-12-21(29)13-10-19)24-6-4-3-5-22(24)23-14-11-20(28)16-26(23)27/h3-16,29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKKFSRWKQTAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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